Spiro[oxirane-2,1'-pyrrolizine]
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
155122-08-0 |
|---|---|
Molecular Formula |
C8H7NO |
Molecular Weight |
133.15 |
IUPAC Name |
spiro[oxirane-2,1/'-pyrrolizine] |
InChI |
InChI=1S/C8H7NO/c1-2-7-8(6-10-8)3-5-9(7)4-1/h1-5H,6H2 |
InChI Key |
JBWUFVKWYVLIIT-UHFFFAOYSA-N |
SMILES |
C1C2(O1)C=CN3C2=CC=C3 |
Synonyms |
Spiro[oxirane-2,1-[1H]pyrrolizine] (9CI) |
Origin of Product |
United States |
Structure Activity Relationship Sar Studies of Spiro Oxirane 2,1 Pyrrolizine Derivatives
Elucidating Structural Determinants for Biological Activity
The biological activity of spiro[oxirane-2,1'-pyrrolizine] derivatives is intricately linked to their structural and stereochemical features. Modifications to the substitution patterns on the pyrrolizine and aryl rings, as well as the spatial arrangement of atoms, can profoundly impact their therapeutic potential. nih.govnih.gov
Impact of Substitution Patterns on Biological Profiles
The nature and position of substituents on the spiro[oxirane-2,1'-pyrrolizine] framework play a crucial role in determining the biological activity of these compounds. Research has demonstrated that the presence of different functional groups can modulate the electronic and steric properties of the molecule, thereby influencing its interaction with biological targets. nih.govnih.gov
For instance, in the synthesis of 3-arylspiro[oxirane-2,2'-pyrrolizin]-1'(3'H)-ones, the yield of the final product was found to be dependent on the electronic nature of the substituents on the aryl group. researchgate.net Electron-withdrawing groups, such as chloro and fluoro, on the aryl moiety generally lead to higher yields compared to electron-donating groups like methoxy. researchgate.net This suggests that the electronic properties of the aryl substituent influence the reactivity of the precursor E-2-(arylmethylidene)-2,3-dihydro-1H-pyrrolizin-1-ones during the epoxidation reaction. researchgate.net
Furthermore, studies on related spirooxindole derivatives have shown that substitutions on the indole (B1671886) ring can significantly affect their anticancer activity. mdpi.com For example, the introduction of bromo atoms on the indole ring was explored to potentially enhance the biological efficacy of the resulting spiro compounds. mdpi.com Similarly, in a series of spiro[pyrrolidine-2,3'-quinoline]-2'-one derivatives, various substituents on the phenyl ring attached to the piperazine (B1678402) fragment were shown to influence their antifungal activity against different fungal strains. nih.gov
The table below summarizes the effect of different substituents on the yield of 3-arylspiro[oxirane-2,2'-pyrrolizin]-1'(3'H)-ones. researchgate.net
| Substituent (Ar) | Yield (%) |
| C₆H₅ | 58 |
| 4-FC₆H₄ | 65 |
| 4-ClC₆H₄ | 72 |
| 2-ClC₆H₄ | 78 |
| 2,4-Cl₂C₆H₃ | 88 |
| 4-CH₃C₆H₄ | 55 |
| 4-OCH₃C₆H₄ | 52 |
| 3,4-(OCH₃)₂C₆H₃ | 47 |
Influence of Stereochemistry on Activity
Stereochemistry is a critical determinant of the biological activity of chiral molecules like spiro[oxirane-2,1'-pyrrolizine] derivatives. nih.govmdpi.com The specific three-dimensional arrangement of atoms can dictate how a molecule binds to its biological target, with different stereoisomers often exhibiting vastly different potencies. mdpi.com
In the context of related spiro compounds, the stereochemistry at the spiro center and other chiral carbons has been shown to be crucial for their biological function. For example, in a study of spirooxindole derivatives, the relative configuration of the stereocenters was determined using 2D NMR techniques, highlighting the importance of stereochemical assignment in understanding their activity. nih.gov The synthesis of spiro[pyrrolidine-oxindole] derivatives often results in the formation of specific diastereomers, and their biological evaluation is essential to identify the most active isomer. mdpi.comnih.gov
Research on nature-inspired compounds like 3-Br-acivicin has underscored the pivotal role of stereochemistry. mdpi.com Only specific isomers displayed significant antiplasmodial activity, suggesting that their uptake and interaction with the target protein are highly dependent on their stereochemical configuration. mdpi.com This principle extends to spiro[oxirane-2,1'-pyrrolizine] derivatives, where the relative and absolute configuration of the chiral centers, including the spiro carbon and the carbons of the oxirane ring, are expected to have a major influence on their biological profile. nih.gov
Conformational Analysis and Bioactive Conformations
The biological activity of a molecule is not only dependent on its structure and stereochemistry but also on its conformational flexibility and the preferred three-dimensional shape it adopts in a biological environment. nih.govrsc.org
Spectroscopic and Crystallographic Insights into Conformation
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, along with X-ray crystallography, are powerful tools for elucidating the conformation of spiro[oxirane-2,1'-pyrrolizine] derivatives. researchgate.netuni-bonn.de
The table below presents key spectroscopic data for a representative compound, 3-phenylspiro[oxirane-2,2'-pyrrolizin]-1'(3'H)-one. researchgate.net
| Spectroscopic Data | Value |
| ¹H NMR (δ, ppm) | 3.94 (d, 1H), 4.16 (d, 1H), 4.72 (s, 1H), 6.07 (s, 1H), 6.93 (d, 1H), 7.30-7.45 (m, 5H), 7.68 (d, 1H) |
| ¹³C NMR (δ, ppm) | 44.9, 61.7, 68.9, 108.9, 117.8, 126.3, 128.8, 129.1, 131.5, 133.1, 183.1 |
| IR (ν, cm⁻¹) | 1711 |
| HRMS (m/z) | [M+H]⁺ calcd for C₁₄H₁₂NO₂: 226.0863; found: 226.0865 |
Role of Spiro-Linkage in Constraining Conformation
The spiro-linkage is a defining structural feature of spiro[oxirane-2,1'-pyrrolizine] derivatives, and it plays a critical role in constraining the conformation of the molecule. mdpi.comnih.gov This rigidification of the structure can have a profound impact on biological activity by reducing the entropic penalty upon binding to a target and by locking the molecule into a specific bioactive conformation. nih.govsapub.org
The constrained conformation of spiro[oxirane-2,1'-pyrrolizine] derivatives is a key factor to consider in drug design. By understanding the preferred conformations and how they are influenced by the spiro-linkage, it is possible to design more potent and selective analogs. nih.govsapub.org
Biological Activity Investigations of Spiro Oxirane 2,1 Pyrrolizine and Analogues in Vitro/in Vivo Studies, Excluding Human Clinical Trials, Safety, and Dosage
Antimycobacterial Activity
The emergence of multidrug-resistant strains of Mycobacterium tuberculosis necessitates the discovery of novel therapeutic agents. Analogues of Spiro[oxirane-2,1'-pyrrolizine], particularly those fused with an oxindole (B195798) moiety, have shown promising activity against this pathogen.
Several classes of spiro-pyrrolizine and spiro-pyrrolidine analogues have been synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis H37Rv (MTB) and multidrug-resistant (MDR-TB) strains.
One study reported a series of novel spiro-pyrido-pyrrolizines, with one of the most active compounds, 1-methyl-4-(2,4-dichlorophenyl)pyrrolo(spiro[2.3'']oxindole)spiro[3.3']-1'-methylpiperidin-4'-one, exhibiting a minimum inhibitory concentration (MIC) of 1.76 µM against MTB and 0.88 µM against MDR-TB. nih.gov Another investigation into spirooxindolo-pyrrolidine, pyrrolizine, and pyrrolothiazole hybrids found that eleven of the synthesized compounds were more potent than the first-line anti-TB drug pyrazinamide. rsc.orgresearchgate.net Notably, the compound 6′-(3-nitrophenyl)-7′-nitro-3′,6′,7′,7a′-tetrahydro-1′H-spiro-[indoline-3,5′-pyrrolo-[1,2-c]thiazol]-2-one displayed an MIC of 7.6 μM, a potency comparable to ethambutol. rsc.orgresearchgate.net
Furthermore, a series of spiro-pyrrolothiazolyloxindoles were synthesized and screened against MTB. nih.gov The most active compound in this series, spiro[5.3']-5'-nitrooxindole-spiro-[6.3″]-2,3-dihydro-1H-inden-1″-one-7-(2,3-dichlorophenyl)tetrahydro-1H-pyrrolo[1,2-c] nih.govrsc.orgthiazole, demonstrated an MIC of 2.8 μM, making it more potent than both ciprofloxacin (B1669076) and ethambutol. nih.gov The antimycobacterial potential of spiro-pyrrolizine and pyrrolidine (B122466) derivatives of tryptanthrin (B1681603) has also been explored, with some compounds showing good activity at 1.6 µg/ml. researchgate.net
| Compound Analogue Class | Specific Compound Example | Target Strain(s) | Reported MIC | Reference |
|---|---|---|---|---|
| Spiro-pyrido-pyrrolizine | 1-methyl-4-(2,4-dichlorophenyl)pyrrolo(spiro[2.3'']oxindole)spiro[3.3']-1'-methylpiperidin-4'-one | MTB H37Rv & MDR-TB | 1.76 µM (MTB), 0.88 µM (MDR-TB) | nih.gov |
| Spirooxindolo-pyrrolo-thiazole | 6′-(3-nitrophenyl)-7′-nitro-3′,6′,7′,7a′-tetrahydro-1′H-spiro-[indoline-3,5′-pyrrolo-[1,2-c]thiazol]-2-one | MTB H37Rv | 7.6 μM | rsc.orgresearchgate.net |
| Spiro-pyrrolothiazolyloxindole | spiro[5.3']-5'-nitrooxindole-spiro-[6.3″]-2,3-dihydro-1H-inden-1″-one-7-(2,3-dichlorophenyl)tetrahydro-1H-pyrrolo[1,2-c] nih.govrsc.orgthiazole | MTB H37Rv | 2.8 μM | nih.gov |
| Spiro-pyrrolizine derivative of Tryptanthrin | Not specified | M. tuberculosis | 1.6 µg/ml | researchgate.net |
Research into the mechanisms of action of these spiro analogues suggests various potential targets within the mycobacterial cell. One study identified the essential gene mmpL3 as the target for a series of N-benzyl-6′,7′-dihydrospiro[piperidine-4,4′-thieno[3,2-c]pyran] analogues. nih.gov MmpL3 is a mycolic acid transporter crucial for the formation of the mycobacterial cell wall.
Another mechanism involves the inhibition of transcriptional repressors. For instance, a spiroisoxazoline compound was found to interact with and inhibit the Mycobacterium tuberculosis repressor EthR2. nih.gov Inhibition of this repressor can lead to the activation of a novel bio-activation pathway for the pro-drug ethionamide, enhancing its antimycobacterial effect. nih.gov
Anticancer and Cytotoxic Activity
The rigid, three-dimensional structure of spiro compounds makes them attractive scaffolds for the design of anticancer agents. Analogues of Spiro[oxirane-2,1'-pyrrolizine] have been extensively studied for their ability to inhibit cancer cell growth and induce cell death.
Numerous studies have demonstrated the potent in vitro cytotoxic effects of spiro-pyrrolizidine and spirooxindole analogues against a range of human cancer cell lines.
A novel series of mesitylene-based spirooxindoles showed significant potency against the human lung cancer cell line A549. rsc.orgrmit.edu.vn Two compounds from this series exhibited IC₅₀ values of 3.48 µM and 1.2 µM, respectively, and were notably non-cytotoxic to non-cancerous mouse embryonic fibroblast cells. rsc.orgrmit.edu.vn Another study on spiro-pyrrolizidine derivatives reported significant anticancer activity against MDA-MB 231 (breast) and HCT-116 (colon) cancer cell lines, with IC₅₀ values of 61.07 µM and 62.5 µM, respectively. nih.gov
Spiro-pyrrolopyridazine derivatives have also been investigated, with one compound, SPP10, showing marked cytotoxicity against MCF-7 (breast), H69AR (lung), and PC-3 (prostate) cancer cells with IC₅₀ values of 2.31 µM, 3.16 µM, and 4.2 µM, respectively. mdpi.com This compound displayed selective cytotoxicity towards cancer cells, with a much higher IC₅₀ value of 26.8 µM in non-tumorigenic cells. mdpi.com
Furthermore, spiro-fused cyclopropa[a]pyrrolizidine-oxindoles have shown antiproliferative activity against Jurkat (T-cell leukemia), K-562 (erythroleukemia), HeLa (cervical), and Sk-mel-2 (melanoma) cell lines, with IC₅₀ values ranging from 2 to 10 μM after 72 hours of treatment. nih.govresearchgate.net
| Compound Analogue Class | Cancer Cell Line(s) | Reported IC₅₀ Value | Reference |
|---|---|---|---|
| Mesitylene-based spirooxindole | A549 (Lung) | 1.2 µM | rsc.orgrmit.edu.vn |
| Spiro-pyrrolizidine | MDA-MB 231 (Breast), HCT-116 (Colon) | 61.07 µM, 62.5 µM | nih.gov |
| Spiro-pyrrolopyridazine (SPP10) | MCF-7 (Breast), H69AR (Lung), PC-3 (Prostate) | 2.31 µM, 3.16 µM, 4.2 µM | mdpi.com |
| Spiro-fused cyclopropa[a]pyrrolizidine-oxindole | Jurkat, K-562, HeLa, Sk-mel-2 | 2 - 10 µM | nih.govresearchgate.net |
| Spirooxindole/pyrrolidine/thiochromene hybrid | MCF-7 and MDA-MB231 (Breast) | 7.36 µM and 9.44 µM |
A primary mechanism by which these spiro analogues exert their anticancer effects is the induction of apoptosis, or programmed cell death.
Studies utilizing Hoechst and acridine (B1665455) orange/ethidium bromide staining have confirmed the apoptotic effect of potent spirooxindole analogues, which leads to decreased cell proliferation. rsc.orgrmit.edu.vn Flow cytometric analysis of cancer cells treated with spiro-pyrrolopyridazine (SPP10) demonstrated a potent induction of apoptotic cell death. mdpi.com This was further corroborated by Western blot analysis, which revealed that SPP10 treatment led to the inhibition of the anti-apoptotic protein Bcl-2 and the induction of the pro-apoptotic protein Bax and cytochrome c. mdpi.com Specifically, Bax levels were induced by up to 5.2-fold and cytochrome c levels by up to 4.4-fold in treated cancer cells. mdpi.com
Similarly, other research has shown that spiro-fused compounds can arrest the cell cycle, often in the G0/G1 or SubG1 phase, leading to apoptosis. nih.govresearchgate.net Synthetic intermediates of the alkaloid halichlorine, which feature an azaspiro core, have also been found to induce apoptosis in cultured human leukemia cells.
The anticancer activity of spiro-pyrrolizine analogues is often linked to their ability to modulate specific molecular targets that are critical for cancer cell survival and proliferation.
A significant target for many spirooxindole derivatives is the p53-MDM2 protein-protein interaction. nih.gov MDM2 is a negative regulator of the p53 tumor suppressor protein. By inhibiting the p53-MDM2 interaction, these compounds can stabilize p53, leading to cell cycle arrest and apoptosis. nih.gov One synthesized spirooxindole analogue demonstrated a strong binding affinity for MDM2 (KD = 2.38 μM) and potent antiproliferative activity. nih.gov
Another key target is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase involved in cell proliferation. mdpi.com The spiro-pyrrolopyridazine derivative SPP10 was shown to be a significant inhibitor of EGFR kinase activity, even surpassing the efficacy of the reference drug erlotinib. mdpi.com Molecular docking studies supported these findings, showing strong binding affinities of SPP10 to both wild-type and mutated EGFR. mdpi.com
More recently, a series of novel spiroisatin pyranopyrazole derivatives were predicted through in silico analysis to exert their growth-inhibitory effects through the inhibition of Tropomyosin receptor kinase C (TrkC), a target implicated in various cancers.
Antifungal Activity
Analogues of spiro[oxirane-2,1'-pyrrolizine], particularly those containing spiro-pyrrolidine and spiro-quinolinone structures, have demonstrated notable antifungal properties.
The search for new antifungal agents has led to the investigation of various spiro-heterocyclic compounds. A novel small molecule, a spirooxindole heterocyclic hybrid designated as DPA-3, has shown potent antifungal activity. nih.gov This compound was effective without causing cytotoxicity to mammalian cells and significantly inhibited the formation of hyphae and biofilms in Candida albicans, outperforming two FDA-approved antifungal drugs in this regard. nih.gov
A series of indolespiro bicoumarins, synthesized through a three-component reaction, were evaluated for their antifungal activity, with some showing good efficacy against Physalospora piricola. rsc.org Similarly, a new class of spiro pyrrolidines, including dispiro[oxindole-cyclohexanone]pyrrolidines and related structures, were screened for their activity against four dermatophytic fungi and were found to possess antifungal properties. researchgate.netnih.gov Further studies on spirooxindole-3,3'-pyrrolines incorporating an isoquinoline (B145761) motif revealed that some of these compounds exhibited notable antifungal capabilities. benthamscience.com
The antifungal activity of a series of spiro[pyrrolidine-2,3'-quinoline]-2'-one derivatives showed that these compounds exhibited moderate to excellent activity against pathogenic fungal strains. nih.gov Specifically, compounds 4d, 4f, 4k, and 4n demonstrated stronger antifungal activity against C. albicans than both fluconazole (B54011) and polyoxin (B77205) B. nih.gov Additionally, compounds 4f, 4n, and 4o were more effective against Aspergillus flavus than the control drugs. nih.gov Another study confirmed that spiro-quinolinone derivatives had selective and broad-spectrum antifungal activity in vitro. nih.gov Two compounds from this study had stronger activity against C. albicans than fluconazole, and several others showed comparable activity against C. neoformans, A. fumigatus, and A. flavus. nih.gov
Table 1: Antifungal Activity of Spiro[pyrrolidine-2,3'-quinoline]-2'-one Analogues
| Compound | Fungal Strain | Activity Comparison |
|---|---|---|
| 4d, 4f, 4k, 4n | Candida albicans | Stronger than fluconazole and polyoxin B nih.gov |
| 4f, 4n, 4o | Aspergillus flavus | Better than fluconazole and polyoxin B nih.gov |
| Two derivatives | Candida albicans | Stronger than fluconazole nih.gov |
| Four/five derivatives | C. neoformans, A. fumigatus, A. flavus | As high as fluconazole nih.gov |
Chitin (B13524) is a crucial component of the fungal cell wall, and its synthesis is a key target for antifungal drugs. duke.edu The enzyme responsible for this process, chitin synthase (CHS), is inhibited by several spiro-compound analogues. duke.edu
A series of novel spiro[pyrrolidine-2,3'-quinoline]-2'-one derivatives were designed as potential chitin synthase inhibitors. nih.govnih.gov Enzymatic experiments confirmed that all seventeen synthesized compounds in one study had inhibitory potency against chitin synthase, with five showing excellent inhibition comparable to polyoxin B. nih.gov Kinetic studies indicated that these compounds act as non-competitive inhibitors of the enzyme. nih.govnih.gov The targeting of chitin synthase was further verified through sorbitol protection assays and evaluation against micafungin-resistant strains. nih.gov
In a related study, all synthesized spiro[pyrrolidine-2,3'-quinoline]-2'-one derivatives containing a piperazine (B1678402) fragment were found to inhibit chitin synthase. nih.gov Compounds 4d, 4k, 4n, and 4o displayed IC₅₀ values close to that of the control drug, polyoxin B. nih.gov Kinetic analysis revealed these compounds to be non-competitive inhibitors, with compound 4o having a Ki of 0.14 mM. nih.gov Docking studies suggested a strong affinity for chitin synthase from C. albicans (CaChs2). nih.gov
Table 2: Chitin Synthase Inhibitory Activity of Spiro-Compound Analogues
| Compound Series | Key Findings |
|---|---|
| Spiro[pyrrolidine-2,3'-quinoline]-2'-one derivatives | All 17 compounds showed inhibitory potency against CHS; five were comparable to polyoxin B. Act as non-competitive inhibitors. nih.gov |
| Spiro[pyrrolidine-2,3'-quinoline]-2'-one with piperazine | Compounds 4d, 4k, 4n, and 4o had IC₅₀ values close to polyoxin B. Confirmed as non-competitive inhibitors. nih.gov |
Antimicrobial Activity (General)
The antimicrobial potential of spiro[oxirane-2,1'-pyrrolizine] analogues extends beyond fungi to include a range of bacteria and some viruses. The general pyrrolizine nucleus is known to be a basic skeleton in many synthetic compounds with diverse biological activities, including antibacterial and antiviral effects. researchgate.netpharaohacademy.com
Spiro-pyrrolizine and related spiro-pyrrolidine derivatives have shown significant antibacterial activity against various human pathogens. A series of novel spiropyrrolidines and pyrrolizidines with a β-lactam substituent were synthesized and found to exhibit good antibacterial activity at low concentrations against four human bacterial pathogens. nih.gov
In another study, a wide variety of spirooxindoles bearing a pyrrolizinic nucleus were evaluated for their antibacterial activity. mdpi.com The compounds were tested against Pseudomonas aeruginosa, Klebsiella pneumoniae, Escherichia coli, Staphylococcus aureus, and Neisseria gonorrhoeae. mdpi.com The results indicated that compounds 9f and 11i were the most active against S. aureus, while compounds 9d and 9m showed the highest activity against N. gonorrhoeae. mdpi.com
The synthesis of new spirooxindole-spiropiperidinone-pyrrolidines and -pyrrolizines also yielded compounds with significant antimicrobial properties. nih.gov The majority of these newly synthesized compounds demonstrated superior antibacterial potency compared to their antifungal activity. nih.gov Specifically, compounds 8b , 8e , 8g , and 6c exhibited the highest potency against the tested organisms. nih.gov
Furthermore, spiro-4H-pyran derivatives have been investigated for their antimicrobial effects. nih.gov One derivative, compound 5d , which contains both an indole (B1671886) and a cytosine-like ring, showed good antibacterial activity against standard and clinical isolates of Staphylococcus aureus and Streptococcus pyogenes, with MIC values of 32 and 64 µg/mL, respectively, against clinical isolates. nih.gov
Table 3: Antibacterial Activity of Spiro-Pyrrolizine and its Analogues
| Compound Series | Active Compounds | Most Susceptible Bacteria |
|---|---|---|
| Spirooxindoles with pyrrolizinic nucleus | 9f , 11i | S. aureus mdpi.com |
| 9d , 9m | N. gonorrhoeae mdpi.com | |
| Spirooxindole-spiropiperidinone-pyrrolizines/pyrrolidines | 8b , 8e , 8g , 6c | Various tested organisms nih.gov |
| Spiro-4H-pyran derivatives | 5d | S. aureus, S. pyogenes nih.gov |
The unique three-dimensional structures of spirooxindoles have identified them as privileged scaffolds for antiviral drug development. nih.gov Spirooxindoles have been investigated for activity against a range of viruses, including Human Immunodeficiency Virus (HIV), Respiratory Syncytial Virus (RSV), Dengue Virus (DENV), and influenza virus. nih.gov For instance, the glycoalkaloid Strictosamide (47a ) and its derivatives 47b and 47c showed antiviral activity against influenza A virus, with IC₅₀ values of 4.12 and 12.35 μg/mL for 47b and 47c , respectively. nih.gov
In the fight against HIV, a highly promising lead compound, BSS-730A, a spiro-β-lactam, demonstrated nanomolar activity against both HIV-1 (IC₅₀ = 0.014 μM) and HIV-2 (IC₅₀ = 0.008 μM). miguelprudencio.com A subsequent study on a library of new spirocyclopentene-β-lactams identified 22 compounds active against HIV-1, with eight having an IC₅₀ lower than 50 nM. miguelprudencio.com These eight compounds also showed nanomolar activity against HIV-2. miguelprudencio.com
Additionally, spiro-annulated derivatives of oxepane (B1206615) and azepane were assessed for their antiviral activity. researchgate.net Most of these compounds were active against Tick-Borne Encephalitis Virus (TBEV) with EC₅₀ values ranging from 2 to 33 μM and West Nile Virus (WNV) with EC₅₀ values from 0.15 to 34 μM. researchgate.net
Other Reported Biological Activities
Beyond the primary antifungal and antimicrobial activities, analogues of spiro[oxirane-2,1'-pyrrolizine] have been evaluated for other biological properties, most notably antimycobacterial activity.
Spiro compounds, particularly those incorporating the pyrrolizine or pyrrolidine ring, have been screened for their in vitro activity against Mycobacterium tuberculosis. Spirooxindolo-pyrrolidine, pyrrolizine, and pyrrolothiazole hybrid compounds were synthesized and evaluated against Mycobacterium tuberculosis H37Rv. researchgate.net Eleven of these compounds were found to be more active than the standard drug pyrazinamide. researchgate.net One compound, 6′-(3-nitrophenyl)-7′-nitro-3′,6′,7′,7a′-tetrahydro-1′H-spiro-[indoline-3,5′-pyrrolo-[1,2-c]thiazol]-2-one, was particularly potent with a MIC value of 7.6 μM. researchgate.net
Similarly, a study on novel spiro-pyrido-pyrrolizines and pyrrolidines showed activity against Mycobacterium tuberculosis H37Rv (MTB) and multi-drug resistant M. tuberculosis (MDR-TB). nih.gov The most active compound, 1-methyl-4-(2,4-dichlorophenyl)pyrrolo(spiro[2.3'']oxindole)spiro[3.3']-1'-methylpiperidin-4'-one, had MIC values of 1.76 and 0.88 μM against MTB and MDR-TB, respectively. nih.gov The potential of spiro compounds as anti-tubercular agents is a significant area of ongoing research. tandfonline.com
Some spiro compounds have also been investigated for their anticancer properties. nih.govmdpi.com For example, novel fused spiro-pyrrolopyridazine derivatives exhibited significant and selective cytotoxicity against various cancer cell lines, including breast, lung, and prostate cancer cells. nih.gov
Anti-inflammatory Properties
Analogues of Spiro[oxirane-2,1'-pyrrolizine], especially those containing pyrrolizine and spirooxindole scaffolds, have demonstrated notable anti-inflammatory activities. The primary mechanism explored for this activity is the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and 5-lipoxygenase (5-LOX).
In vivo studies on N-(4-bromophenyl)-7-cyano-6-substituted-H-pyrrolizine-5-carboxamide derivatives have shown significant anti-inflammatory effects in a carrageenan-induced rat paw edema model. Several of these compounds exhibited higher activity than the standard drug, ibuprofen (B1674241). rsc.org Specifically, compounds 16 and 19 from this series showed a better safety profile concerning acute ulcerogenicity in comparison to ibuprofen. rsc.org
The inhibitory activity against COX enzymes is a key focus of these investigations. A series of newly synthesized pyrrolizine-5-carboxamide derivatives displayed potent inhibition of both COX-1 and COX-2 enzymes. rsc.org For instance, compound 17 was identified as a potent dual inhibitor. rsc.org Another study on pyrrolizine derivatives identified compounds with IC50 values for COX-1 and 5-LOX inhibition in the submicromolar range. mdpi.com Licofelone, a notable pyrrolizine derivative, acts as a dual inhibitor of COX and 5-LOX. mdpi.combohrium.com
Spirooxindole-pyrrolothiazole derivatives have also been evaluated for their anti-inflammatory potential. One such derivative, IVc , showed potent efficacy with an IC50 value of 2.4 ± 1.3 μM, which is several times more potent than ibuprofen (IC50 = 11.2 ± 1.9 μM). nih.gov Furthermore, certain tetracyclic spirooxindole-pyrrolidine-hydantoin derivatives, namely compounds 4i and 4l , exhibited significant in vitro inhibitory activity against the 5-lipoxygenase (LOX-5) enzyme, proving more potent than diclofenac (B195802) sodium. nih.gov Inverse docking analysis has also suggested a high affinity of certain pyrrolizine- and indolizine-derived spirooxindoles for human cyclooxygenase-2 (COX-2). mdpi.com
Neuroprotective Effects
The neuroprotective potential of spiro[oxirane-2,1'-pyrrolizine] analogues, particularly spirooxindoles, has been identified. The naturally occurring spirooxindole alkaloid, Rhynchophylline, isolated from plants of the Uncaria genus, is known for its neuroprotective, antihypertensive, and hypotensive properties. researchgate.netnih.gov Its mechanism of action includes acting as a non-competitive antagonist of the NMDA receptor. nih.gov
Research on alkaloid constituents from Uncaria rhynchophylla indicates that they are capable of crossing the blood-brain barrier and can mitigate cell death induced by amyloid-beta (Aβ), reduce calcium overload, and decrease tau hyperphosphorylation, all of which are pathological hallmarks of Alzheimer's disease. researchgate.net These findings highlight the potential of spirooxindole alkaloids in protecting against neurodegenerative processes. While direct studies on Spiro[oxirane-2,1'-pyrrolizine] are limited, the activities of its structural analogues suggest a promising avenue for the development of neuroprotective agents.
Enzyme Inhibitory Activities (e.g., Acetylcholinesterase, Phosphodiesterase)
The inhibition of enzymes such as acetylcholinesterase (AChE) and phosphodiesterase (PDE) is a key therapeutic strategy for several disorders. Analogues of Spiro[oxirane-2,1'-pyrrolizine] have been investigated for their inhibitory effects on these enzymes.
Acetylcholinesterase (AChE) Inhibition: The inhibition of AChE is a primary approach for treating the symptoms of Alzheimer's disease. A variety of spirooxindole-pyrrolizine and spirooxindole-pyrrolidine hybrids have been synthesized and shown to be potent inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).
For example, a series of spirooxindole-pyrrolizine-piperidine hybrids demonstrated significant cholinesterase inhibitory activity. mdpi.com Within this series, compounds 8g and 8e were the most potent against AChE and BChE, with IC50 values of 3.33 µM and 3.13 µM, respectively. mdpi.com Another study focusing on substituted spiro[oxindole-pyrrolidine] analogues identified compound 4k as a highly potent AChE inhibitor with an IC50 value of 0.10 µmol/L. researchgate.net Further research on spirooxindole analogues tethered with indole and pyrazole (B372694) scaffolds also yielded compounds with AChE inhibitory activity. Current time information in Bangalore, IN.
Phosphodiesterase (PDE) Inhibition: Phosphodiesterases are enzymes that regulate the levels of intracellular second messengers, cAMP and cGMP. rsc.org Inhibitors of these enzymes have various therapeutic applications. Research has shown that substituted spirooxindole derivatives can act as potent inhibitors of phosphodiesterase 1 (PDE1). nih.govrsc.org One particular compound, 4d , demonstrated 74.2% inhibitory activity against the PDE1 enzyme. nih.govrsc.org Other studies have also pointed to spirooxindoles as potential inhibitors of phosphodiesterase 4B (PDE4B). researchgate.net A patent has been filed for the use of compounds with a spiro[ rsc.orgoxazolo[5,4-f]quinazoline-9,1'-cyclohexan]-7-one scaffold as phosphodiesterase-7 (PDE7) inhibitors. nih.gov
Antihyperglycemic Activity
Several analogues of Spiro[oxirane-2,1'-pyrrolizine] have been investigated for their potential to manage hyperglycemia, a hallmark of diabetes mellitus. These studies have focused on spiro-pyrrolopyrimidine and spirooxindole-pyrrolidine derivatives.
In vivo studies using diabetic rat models have demonstrated the antihyperglycemic effects of these compounds. A series of spiro-pyrrolopyrimidine derivatives were evaluated, and among them, a spiro-pyrano derivative (IIIb ) and a spiro-pyrazolo derivative (Va ) showed promising antihyperglycemic activity when compared to the standard drug, Amaryl®. nih.gov These compounds were effective in lowering blood glucose levels in streptozotocin-induced diabetic rats.
The mechanism for this activity is thought to involve the inhibition of carbohydrate-hydrolyzing enzymes like α-amylase. In vitro assays have confirmed that certain spiro-pyrrolidine derivatives tethered with indeno-quinoxaline can inhibit α-amylase. Compounds 5d , 5c , and 5j from this series were particularly potent, with IC50 values of 0.55 ± 0.38 µM, 0.92 ± 0.10 µM, and 0.95 ± 0.14 µM, respectively, which are comparable to or better than the standard inhibitor, acarbose (B1664774) (IC50 = 1.19 ± 0.02 µM). Further in vivo screening of the most potent α-amylase inhibitors in alloxan-induced diabetic rats confirmed their ability to reduce blood glucose levels.
Computational and Theoretical Studies on Spiro Oxirane 2,1 Pyrrolizine
Quantum Chemical Calculations (e.g., DFT)
Quantum chemical calculations, particularly Density Functional Theory (DFT), serve as powerful tools for elucidating the intrinsic properties of molecules like spiro[oxirane-2,1'-pyrrolizine] and its derivatives. These computational methods provide insights into the electronic structure, reactivity, and stability of these compounds, guiding synthetic efforts and helping to rationalize their biological activities.
Prediction of Electronic Structure and Reactivity
DFT calculations have been employed to investigate the electronic characteristics of spiro-oxirane and related heterocyclic systems. For instance, studies on spiro-naphthalene-1,2'- researchgate.netpsu.edunih.govoxadiazol-4-ones utilized DFT at the B3LYP/6-31G(d,p) level to perform Mulliken charge analysis and calculate dipole moments, providing a deeper understanding of the charge distribution within the molecules. beilstein-archives.org Such analyses are crucial for predicting how a molecule will interact with its environment.
The reactivity of spiro-epoxyoxindoles, which share the reactive oxirane ring with spiro[oxirane-2,1'-pyrrolizine], is significantly influenced by the high reactivity of the three-membered oxygenated cycle. researchgate.net Computational studies on similar spiro-epoxides help in understanding their reaction mechanisms with various nucleophiles. researchgate.netsemanticscholar.org For example, the epoxidation of E-2-(arylmethylidene)-2,3-dihydro-1H-pyrrolizin-1-ones, which yields 3-arylspiro[oxirane-2,2'-pyrrolizin]-1'(3'H)-ones, shows a trend where electron-withdrawing substituents on the aryl group lead to higher yields, a phenomenon that can be rationalized through electronic structure calculations. researchgate.net
Furthermore, time-dependent DFT (TD-DFT) calculations are instrumental in predicting the UV-vis absorption spectra of spiro compounds, which is essential for understanding their photophysical properties. researchgate.netnih.gov These calculations can accurately reproduce experimental observations, such as the red-shifted absorption of certain substituted spirooxazines. researchgate.net
Conformational Analysis and Stability Predictions
The conformational landscape of spiro compounds is critical to their biological function. A procedure involving molecular dynamics simulations and tensor decomposition tools has been developed for the full conformational analysis of spiro-epoxides. nih.gov This method allows for the identification of all stable conformers and their relative populations at a given temperature. nih.gov For instance, in the case of 1-oxaspiro researchgate.netspirochem.comoctane and its derivatives, chair-like conformers were found to be predominant. nih.gov
DFT calculations are also used to determine the optimized geometries and thermodynamic parameters of spiro compounds. For novel benzofuroxan (B160326) derivatives containing triazidoisobutyl fragments, DFT was used to calculate the gas-phase enthalpies of formation, providing data on their thermostability. mdpi.com The optimized structures reveal the most stable spatial arrangement of the atoms, which is fundamental to understanding their reactivity and interactions. beilstein-archives.orgmdpi.com
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are indispensable computational techniques for exploring the potential biological activity of compounds like spiro[oxirane-2,1'-pyrrolizine]. These methods predict how a molecule might interact with a biological target, offering insights that can guide the design of new therapeutic agents.
Ligand-Protein Binding Mode Predictions
Molecular docking is widely used to predict the binding orientation and affinity of a ligand to a protein target. mdpi.com The accuracy of these predictions is crucial for structure-based drug design. For example, in a study of spiro-β-lactam isatin (B1672199) hybrids, molecular docking simulations with the P. falciparum dihydrofolate reductase enzyme (PfDHFR) binding site revealed key intermolecular interactions, which are valuable for designing future antimalarial agents. scispace.com
The development of advanced docking methods, such as those incorporating neural networks or focusing on structural stability, aims to improve the accuracy of binding mode prediction. nih.govnih.gov For instance, a novel approach predicts protein-ligand interaction fingerprints from the 2D structure of the ligand, which can then be used to discriminate true ligands from decoys. nih.gov Another workflow quantifies the steepness of the local energy minimum for each potential binding mode, offering a new perspective on prediction. nih.gov Recent advancements like PhysDock, an all-atom diffusion model, have shown state-of-the-art performance in redocking benchmarks by integrating physical priors. biorxiv.org
Identification of Potential Biological Targets
Inverse docking is a computational approach used to identify potential biological targets for a given compound. In a study of pyrrolizine- and indolizine-derived spirooxindoles, inverse docking analysis suggested that some compounds had a high affinity for proteins involved in cancer and Parkinson's disease pathways. mdpi.com
In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Studies
In silico ADMET studies are a critical component of the lead optimization process in drug discovery. spirochem.com These computational methods predict the pharmacokinetic properties of a compound, helping to identify candidates with a higher probability of success in clinical trials.
For novel spiro-oxindole derivatives, their pharmacokinetic properties and potential toxicity risks have been evaluated using online tools like SWISS ADME and PKCSM. nih.gov These predictions provide insights into properties such as oral bioavailability, blood-brain barrier penetration, and potential for drug-drug interactions. In a study on compounds targeting the mitotic kinesin Eg5, ADMET predictions offered valuable information on their pharmacological properties, with all compounds predicted to be positive for human intestinal absorption (HIA) and non-carcinogenic. nih.gov This type of analysis is crucial for optimizing lead compounds and minimizing the likelihood of late-stage failures due to poor pharmacokinetic profiles.
Advanced Applications in Organic Synthesis and Chemical Biology
Spiro[oxirane-2,1'-pyrrolizine] as Chiral Building Blocks
The inherent chirality and strained nature of the spiro[oxirane-2,1'-pyrrolizine] core make it an exceptionally valuable chiral building block in synthetic chemistry. researchgate.netnih.gov The spiro fusion of the oxirane and pyrrolizine rings creates a well-defined three-dimensional architecture, which can be exploited to control stereochemistry in subsequent chemical transformations. rsc.org Chemists utilize these building blocks as starting points for constructing more elaborate and structurally diverse molecules, often with high levels of stereocontrol. researchgate.net
Precursors for Complex Heterocyclic Systems
The high ring strain of the oxirane moiety in spiro[oxirane-2,1'-pyrrolizine] derivatives makes it susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is a cornerstone of its utility as a precursor for more complex heterocyclic systems. researchgate.net The ring-opening can proceed through various pathways, allowing for the introduction of diverse functional groups and the formation of larger, more intricate ring systems.
A key example is the synthesis of 3-arylspiro[oxirane-2,2'-pyrrolizin]-1'(3'H)-ones, which are prepared via the epoxidation of E-2-(arylmethylidene)-2,3-dihydro-1H-pyrrolizin-1-ones. researchgate.net This reaction, often carried out under mild conditions, provides access to a range of spiro[oxirane-pyrrolizine] derivatives. researchgate.net These compounds serve as versatile intermediates. For instance, the reaction of spiro[indole-3,2'-oxiranes] with thioacetamide (B46855) in the presence of a lithium bromide catalyst can yield more complex spiro[indole-3,5'- researchgate.netrsc.orgoxathiolanes]. researchgate.net This transformation highlights how the oxirane ring can be opened and subsequently cyclized to form different five-membered heterocyclic rings. researchgate.net
Research has demonstrated the successful synthesis of various 3-arylspiro[oxirane-2,2'-pyrrolizin]-1'(3'H)-ones, showcasing the versatility of the parent scaffold. The yields of these reactions are influenced by the electronic nature of the substituents on the aryl group. researchgate.net
Table 1: Synthesis of 3-Arylspiro[oxirane-2,2'-pyrrolizin]-1'(3'H)-one Derivatives A selection of synthesized derivatives from the epoxidation of various E-2-(arylmethylidene)-2,3-dihydro-1H-pyrrolizin-1-ones. Data sourced from Yang et al. (2015). researchgate.net
| Entry | Ar (Aryl Group) | Product | Yield (%) |
| 1 | C₆H₅ | 3-Phenylspiro[oxirane-2,2'-pyrrolizin]-1'(3'H)-one | 72 |
| 2 | 4-FC₆H₄ | 3-(4-Fluorophenyl)spiro[oxirane-2,2'-pyrrolizin]-1'(3'H)-one | 75 |
| 3 | 4-ClC₆H₄ | 3-(4-Chlorophenyl)spiro[oxirane-2,2'-pyrrolizin]-1'(3'H)-one | 82 |
| 4 | 2-ClC₆H₄ | 3-(2-Chlorophenyl)spiro[oxirane-2,2'-pyrrolizin]-1'(3'H)-one | 78 |
| 5 | 2,4-Cl₂C₆H₃ | 3-(2,4-Dichlorophenyl)spiro[oxirane-2,2'-pyrrolizin]-1'(3'H)-one | 88 |
| 6 | 4-CH₃C₆H₄ | 3-(p-Tolyl)spiro[oxirane-2,2'-pyrrolizin]-1'(3'H)-one | 65 |
This strategic use of the spiro[oxirane-pyrrolizine] scaffold as a reactive intermediate allows for the efficient construction of diverse and complex heterocyclic structures that would be challenging to assemble through other synthetic routes. sapub.orgfrontiersin.org
Synthesis of Natural Product Analogues
The spirooxindole scaffold, a close relative of the spiro[oxirane-pyrrolizine] system, is found in numerous natural products with significant biological activities. rsc.orgmdpi.com These natural products, such as elacomine (B1251340) and horsfiline, often feature a spiro-fused pyrrolidine (B122466) ring attached to an oxindole (B195798) core. nih.gov The structural rigidity and defined stereochemistry of these spiro motifs are crucial for their interaction with biological targets. nih.gov
Inspired by these natural products, synthetic chemists have utilized spirocyclic building blocks, including those derived from or analogous to spiro[oxirane-pyrrolizine], to create novel analogues. mdpi.combeilstein-journals.org The goal is to explore new chemical space and develop compounds with improved or novel pharmacological properties. nih.gov For example, drawing inspiration from pyrrolidinyl-spirooxindole natural products, new series of spirooxindoles have been synthesized via multicomponent reactions. mdpi.combeilstein-journals.org These reactions often involve the [3+2] cycloaddition of an azomethine ylide, which can be generated from an amino acid like L-proline, with a suitable dipolarophile. mdpi.comnih.gov This approach allows for the rapid assembly of complex spiro-pyrrolizidine skeletons, mimicking the core structure of many natural alkaloids. nih.gov
The synthesis of these natural product analogues is not merely an academic exercise; it is a critical step in drug discovery, providing libraries of novel compounds for biological screening and helping to identify key structural features responsible for therapeutic activity. mdpi.comnih.gov
Development of Chemical Probes and Tools for Biological Research
While the term "chemical probe" may not be explicitly applied to spiro[oxirane-2,1'-pyrrolizine] in all literature, the development of its derivatives to investigate biological processes aligns perfectly with the function of such tools. Chemical probes are small molecules designed to selectively interact with a specific protein target, thereby allowing researchers to study that target's function in complex biological systems. nih.gov The synthesis of spiro[pyrrolizine-oxindole] and related heterocyclic systems has yielded compounds with potent biological activities, effectively serving as probes for various cellular pathways. nih.govnih.gov
For instance, novel spirooxindoles inspired by natural products have been synthesized and evaluated for their cytotoxicity against various cancer cell lines, such as MCF-7 and MDA-MB-231. mdpi.combeilstein-journals.org Some of these compounds have shown significant activity, acting as inhibitors of key cellular targets like the epidermal growth factor receptor (EGFR) and cyclin-dependent kinase 2 (CDK2). mdpi.combeilstein-journals.org By identifying compounds that inhibit these specific proteins, researchers can probe the roles of EGFR and CDK2 in cancer cell proliferation and survival.
Similarly, spiro-fused pyrrolo[3,4-a]pyrrolizines have been identified as potential antitumor agents. nih.gov A visible-light-promoted synthesis has been developed to create spiro indolo-quinazolinone-pyrrolo[3,4-a]pyrrolizine hybrids, which were subsequently tested for their anti-proliferative activity against a panel of cancer cell lines. nih.gov Docking studies further revealed that these compounds could bind to the active sites of both wild-type and mutant EGFR, suggesting a mechanism for their observed biological effects. nih.gov The development and biological evaluation of these spiro[oxirane-pyrrolizine] derivatives thus represent a key strategy in creating specialized tools for fundamental biological and early-stage drug discovery research.
Methodological Development in Catalysis using Spiro[oxirane-2,1'-pyrrolizine] Scaffolds
The construction of the sterically demanding and stereochemically complex spiro[oxirane-2,1'-pyrrolizine] scaffold has spurred significant innovation in synthetic methodologies, particularly in the realm of catalysis. nih.gov Rather than the scaffold itself being used as a catalyst, the focus has been on developing novel catalytic methods to efficiently and stereoselectively synthesize this and related spiro-heterocyclic frameworks. rsc.orgmdpi.com
A major area of development has been in catalytic asymmetric [3+2] cycloaddition reactions. nih.gov Organocatalysis, using small chiral organic molecules as catalysts, has emerged as a powerful tool. For example, the organocatalytic 1,3-dipolar cycloaddition of isatin-based azomethine ylides has been used to construct the spiro[pyrrolidin-3,2'-oxindole] scaffold with excellent control over stereochemistry. nih.gov These methods enable the creation of multiple stereogenic centers, including a spiro-quaternary center, in a single, highly efficient step. nih.gov
Furthermore, metal catalysis plays a crucial role. Feng and co-workers have reported a Co(acac)₂-N,N'-dioxide-catalyzed Darzens reaction to produce trans-spirooxirane-oxindoles. researchgate.net This reaction involves the condensation of an enolate with a ketone or aldehyde to form an epoxide, a key step in forming the spiro-oxirane ring. Other catalytic systems, such as those using chiral sulfur ylides generated in situ, have also been explored to achieve high levels of stereoselectivity. researchgate.net The development of electrocatalytic approaches for creating spiro scaffolds is another emerging frontier, offering a green and efficient alternative to traditional chemical methods. These advancements in catalysis are critical for providing access to enantiomerically pure spiro[oxirane-pyrrolizine] and its analogues, which are essential for their application as chiral building blocks and in the development of chemical probes. nih.gov
Conclusion and Future Research Directions
Summary of Current Knowledge on Spiro[oxirane-2,1'-pyrrolizine] Chemistry and Biology
The chemistry of spiro[oxirane-2,1'-pyrrolizine] and its derivatives is primarily centered on their synthesis. A key method for the creation of this scaffold involves the epoxidation of α,β-unsaturated pyrrolizinones. For instance, the reaction of E-2-(arylmethylidene)-2,3-dihydro-1H-pyrrolizin-1-ones with cyclohexylidenebishydroperoxide has been shown to produce 3-arylspiro[oxirane-2,2'-pyrrolizin]-1'(3'H)-ones in moderate to good yields. researchgate.net The efficiency of this epoxidation appears to be influenced by the electronic nature of the substituents on the aryl group, with electron-withdrawing groups generally leading to higher yields. researchgate.net
The broader family of spiro compounds, including those with pyrrolizine and oxirane moieties, is recognized for a wide spectrum of biological activities. heteroletters.org Pyrrolizine derivatives have been investigated for anticancer, anti-inflammatory, antibacterial, and antiviral activities. pharaohacademy.com Similarly, spirooxindoles, which share the spirocyclic feature, have shown promise as anticancer and antimicrobial agents. researchgate.netnih.gov The biological activity of these complex molecules is often attributed to their rigid three-dimensional structure, a characteristic feature of the spirocyclic system. nih.gov However, specific biological studies on the parent compound, spiro[oxirane-2,1'-pyrrolizine], are not extensively documented in current literature, indicating a significant gap in our understanding of its pharmacological profile.
Emerging Synthetic Challenges and Opportunities
While methods for the synthesis of some spiro[oxirane-2,1'-pyrrolizine] derivatives exist, significant challenges and opportunities remain. A primary challenge lies in the development of stereoselective synthetic routes. rsc.org The spiro carbon atom in spiro[oxirane-2,1'-pyrrolizine] is a chiral center, and the relative stereochemistry of the oxirane and pyrrolizine rings can be expected to have a profound impact on biological activity. Enantioselective epoxidation methods or the use of chiral starting materials could provide access to specific stereoisomers, which is crucial for detailed structure-activity relationship (SAR) studies. rsc.org
A significant opportunity lies in the application of modern synthetic methodologies to this scaffold. The 1,3-dipolar cycloaddition reaction, a powerful tool for the construction of five-membered heterocyclic rings like pyrrolidines and pyrrolizines, presents a promising avenue for the synthesis of diverse spiro[oxirane-2,1'-pyrrolizine] analogs. heteroletters.orgresearchgate.net Furthermore, the development of one-pot, multicomponent reactions could offer an efficient and atom-economical approach to generate a library of derivatives for biological screening. nih.govnih.gov The exploration of novel catalytic systems, including organocatalysis and transition-metal catalysis, may also unlock new and more efficient pathways to this heterocyclic system. rsc.org
Unexplored Biological Activities and Mechanistic Studies
The biological potential of spiro[oxirane-2,1'-pyrrolizine] remains largely untapped. Given the known activities of related pyrrolizine and spirooxindole compounds, it is plausible that this scaffold could exhibit a range of pharmacological effects. pharaohacademy.comnih.gov Future research should focus on systematic screening of spiro[oxirane-2,1'-pyrrolizine] and its derivatives for various biological activities, including but not limited to:
Anticancer activity: Many spiro compounds show potent cytotoxic effects against various cancer cell lines. nih.govnih.govrsc.org Investigating the anticancer potential of this specific scaffold is a logical next step.
Antibacterial and antifungal activity: The search for new antimicrobial agents is a global priority. The spiro[oxirane-2,1'-pyrrolizine] core could serve as a novel pharmacophore for the development of antibiotics. nih.govmdpi.com
Antiviral activity: Spiroheterocycles have demonstrated potential as antiviral agents, and this avenue should be explored for the spiro[oxirane-2,1'-pyrrolizine] class. nih.gov
Enzyme inhibition: The rigid structure of spiro compounds makes them attractive candidates for enzyme inhibitors. nih.gov Studies to identify specific molecular targets are crucial.
Beyond screening for new activities, detailed mechanistic studies are essential to understand how these molecules exert their biological effects. This includes identifying the cellular pathways they modulate and their specific molecular targets. Such studies are critical for the optimization of lead compounds.
Potential for Rational Design of Novel Spiro[oxirane-2,1'-pyrrolizine] Derivatives
The development of novel spiro[oxirane-2,1'-pyrrolizine] derivatives can be significantly accelerated through rational design strategies. nih.govnih.gov By systematically modifying the core structure and observing the effects on biological activity, it is possible to establish clear structure-activity relationships (SAR). The existing data on related compounds suggests that the nature and position of substituents on both the pyrrolizine and any aryl moieties can have a dramatic effect on potency and selectivity. researchgate.netnih.gov
Future synthetic efforts should focus on creating a diverse library of analogs with variations at key positions. This could include:
Substitution on the pyrrolizine ring system.
Introduction of different functional groups on the oxirane ring.
Variation of substituents on any attached aryl groups.
The data generated from the biological evaluation of these derivatives will be invaluable for building robust SAR models, which will, in turn, guide the design of more potent and selective compounds.
Future Directions in Computational-Aided Design and Discovery
Computational chemistry offers a powerful toolkit to complement and guide experimental research in the discovery of novel spiro[oxirane-2,1'-pyrrolizine]-based therapeutic agents. nih.gov Molecular docking studies can be employed to predict the binding modes of these compounds with potential biological targets, helping to prioritize which derivatives to synthesize and test. nih.govmdpi.com This approach can save considerable time and resources compared to traditional high-throughput screening.
Quantitative structure-activity relationship (QSAR) modeling can be used to develop mathematical models that correlate the structural features of the spiro[oxirane-2,1'-pyrrolizine] derivatives with their biological activity. nih.gov These models can then be used to predict the activity of virtual compounds, further guiding the design of new and improved analogs.
The integration of computational and experimental approaches represents a powerful paradigm for modern drug discovery. nih.gov In the context of spiro[oxirane-2,1'-pyrrolizine], a synergistic approach that combines the insights from computational modeling with the practicalities of chemical synthesis and the empirical data from biological testing will be the most effective strategy for unlocking the full therapeutic potential of this promising heterocyclic scaffold.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Spiro[oxirane-2,1'-pyrrolizine] derivatives, and how do reaction conditions influence product yields?
- Methodological Answer : Key synthetic strategies include:
- Epoxide ring formation : Reacting cyclopentene derivatives with dichloroketene followed by zinc/acetic acid reduction and subsequent epoxidation with trimethylsulfonium iodide .
- Visible-light-mediated synthesis : Catalyst-free trifluoromethyl epoxidation under visible light, achieving high yields (e.g., 92%) through controlled radical pathways .
- Oxone®-mediated oxidation : Using Oxone® in dioxane/water or methanol under reflux for selective epoxidation .
- Optimization Tip: Temperature control (reflux vs. room temperature) and solvent polarity significantly impact regioselectivity and yield.
Q. Which spectroscopic techniques are most effective for characterizing the spirocyclic structure of Spiro[oxirane-2,1'-pyrrolizine], and what key spectral markers should researchers prioritize?
- Methodological Answer :
- 1H/13C NMR : Identify spiro junction protons (δ 3.5–4.5 ppm) and quaternary carbons (δ 70–90 ppm). Diastereotopic protons split into AB quartets .
- IR Spectroscopy : Detect epoxide C-O-C stretching (1250–950 cm⁻¹) and pyrrolizine NH/CN stretches (3350 cm⁻¹ and 2220 cm⁻¹, respectively) .
- X-ray Crystallography : Resolve spirocyclic geometry and ring puckering using SHELX software for refinement (e.g., envelope conformations in fused rings) .
Q. What are the standard protocols for purity assessment and elemental analysis validation in Spiro[oxirane-2,1'-pyrrolizine] research?
- Methodological Answer :
- Elemental Analysis : Compare experimental vs. theoretical C/H/N percentages (e.g., ±0.3% deviation indicates purity) .
- Chromatography : Use HPLC with UV detection (λ 254 nm) or GC-MS for volatile derivatives.
- Melting Point Consistency : Narrow ranges (e.g., 211–212°C) confirm crystalline purity .
Advanced Research Questions
Q. How can computational methods like DFT be applied to predict the reactivity and stereochemical outcomes of Spiro[oxirane-2,1'-pyrrolizine] derivatives?
- Methodological Answer :
- DFT Calculations : Optimize geometries using Gaussian basis sets (e.g., cc-pVTZ) to model transition states for epoxide ring-opening reactions .
- NBO Analysis : Predict regioselectivity by analyzing electron density distribution at spiro junctions .
- MD Simulations : Study solvent effects on conformational stability (e.g., polar solvents stabilize oxirane ring dipole interactions) .
Q. What strategies resolve contradictions in crystallographic data versus NMR-derived conformational analysis for Spiro[oxirane-2,1'-pyrrolizine] compounds?
- Methodological Answer :
- Dynamic NMR : Detect ring-flipping in solution (e.g., coalescence temperature studies) to explain discrepancies with static crystal structures .
- TWIN refinement in SHELXL : Address twinning or disorder in crystallographic data, which may obscure true conformations .
- Variable-Temperature XRD : Capture conformational flexibility in solid state, bridging NMR and crystallography data .
Q. How do substituent electronic effects (e.g., nitro, methoxy groups) influence the diastereoselectivity in Spiro[oxirane-2,1'-pyrrolizine] synthesis?
- Methodological Answer :
- Electron-Withdrawing Groups (NO₂) : Increase electrophilicity at the spiro center, favoring axial attack (e.g., 86% yield for nitro-substituted derivatives) .
- Electron-Donating Groups (OCH₃) : Stabilize transition states via resonance, enhancing equatorial selectivity (e.g., 84% yield for methoxy derivatives) .
- Steric Maps : Use molecular modeling to predict steric clashes (e.g., 2-methoxyphenyl vs. 4-methoxyphenyl substituents) .
Q. What novel catalytic systems or solvent environments have been shown to improve regioselectivity in spiroepoxidation reactions?
- Methodological Answer :
- Micellar Catalysis : SDS micelles in water enhance epoxidation rates by pre-organizing hydrophobic reactants .
- Ionic Liquids : [BMIM][PF₆] increases oxirane ring stability via charge stabilization, reducing side reactions .
- Photoredox Catalysis : Ru(bpy)₃²⁺ enables redox-neutral epoxidation under visible light, avoiding harsh oxidants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
